K1-Hydroperoxide
Overview
Description
K1-Hydroperoxide Description
K1-Hydroperoxide is a derivative of vitamin K1, which is involved in various biological processes. It is a metabolite that can be formed through the oxidation of vitamin K1 and has been studied in the context of enzymatic reactions and its role in the hydroxylation of other compounds, such as benzo(a)pyrene . The formation of K1-hydroperoxide is also relevant to the function of the vitamin K-dependent carboxylase, an enzyme that is essential for modifying certain proteins within the body .
Synthesis Analysis
The synthesis of K1-hydroperoxide has been achieved through the oxidation of vitamin K1. This process has been verified by mass spectral analysis and enzymic studies . Additionally, the formation of hydroxy vitamin K [3(2)-hydroxy-2,3-dihydrovitamin K1] has been observed as a metabolite of vitamin K epoxide in vivo, which suggests that K1-hydroperoxide could be an intermediate in this metabolic pathway .
Molecular Structure Analysis
The molecular structure of K1-hydroperoxide has been characterized by mass spectrometry and other spectroscopic methods. These analyses have confirmed the structure of the synthesized K1-hydroperoxide and have provided insights into its reactivity and interactions with other molecules .
Chemical Reactions Analysis
K1-Hydroperoxide is involved in the enzymatic hydroxylation of benzo(a)pyrene, a polycyclic aromatic hydrocarbon, indicating its role as an oxidizing agent in biological systems . Furthermore, it has been implicated as a possible intermediate in the vitamin K-dependent carboxylase reaction, which is responsible for the post-translational modification of certain proteins by converting glutamyl residues to gamma-carboxyglutamyl residues .
Physical and Chemical Properties Analysis
The physical and chemical properties of K1-hydroperoxide have been inferred from its reactivity and stability under various conditions. For instance, the formation of hydroxy vitamin K from vitamin K epoxide in vivo suggests that K1-hydroperoxide may be relatively stable in biological systems . The role of K1-hydroperoxide in the hydroxylation of benzo(a)pyrene by rat lung hydroperoxidase also indicates its chemical reactivity as a hydroperoxide .
Scientific Research Applications
Enzymic Hydroxylation in Biological Systems
K1-Hydroperoxide plays a role in the enzymatic hydroxylation processes within biological systems. For example, Sloane (1981) discovered that vitamin K1-hydroperoxide is involved in the hydroxylation of benzo(alpha)pyrene at the 6-position, correlating with the oxidative formation of vitamin K1-hydroperoxide and its subsequent reaction with benzo(alpha)pyrene in the presence of rat lung hydroperoxidase (Sloane, 1981).
Antioxidant Defense Mechanisms
K1-Hydroperoxide is associated with antioxidant defense mechanisms in cells. Fisher et al. (1999) found that phospholipid hydroperoxides are substrates for non-selenium glutathione peroxidase, an enzyme that can reduce phospholipid hydroperoxides, indicating its potential role in cellular antioxidant defense systems (Fisher et al., 1999).
Hydroperoxide Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving hydroperoxides, including K1-Hydroperoxide, have been a subject of study. For instance, Chen et al. (1975) investigated the kinetics of hydrogen atom transfer from α-tetralin hydroperoxide to tertiary alkylperoxy radicals, providing insights into the behavior of hydroperoxides in chemical reactions (Chen et al., 1975).
Role in Combustion Processes
K1-Hydroperoxide is relevant in combustion processes. Wang et al. (2019) reviewed the role of hydroperoxides in combustion environments, highlighting their significance in the atmospheric oxidation of volatile organic compounds and in the liquid and gas phase oxidation of fuel components at elevated temperatures (Wang et al., 2019).
Metabolism and Biochemical Transformations
Vitamin K1 hydroquinone, a metabolite of vitamin K1 and vitamin K1 2,3 epoxide, has been studied, with K1-Hydroperoxide playing a role in its formation. Fasco and Principe (1980) identified vitamin K1 hydroquinone as a significant metabolite in a hepatic microsomal system, suggesting the involvement of K1-Hydroperoxide in its formation (Fasco & Principe, 1980).
Future Directions
properties
IUPAC Name |
2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUNMUCBDSKNC-XUTLUUPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
K1-Hydroperoxide | |
CAS RN |
15576-39-3 | |
Record name | Vitamin K1-hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.